molecular formula C10H10N2O B1626244 Quinoxaline, 6-ethoxy- CAS No. 89770-34-3

Quinoxaline, 6-ethoxy-

Cat. No. B1626244
CAS RN: 89770-34-3
M. Wt: 174.2 g/mol
InChI Key: XDEOBHQYFMZJNV-UHFFFAOYSA-N
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Description

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline . It is a colorless oil that melts just above room temperature .


Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . More recently, greener and more efficient methods have been developed, including microwave-assisted synthesis .


Molecular Structure Analysis

Quinoxaline is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .


Physical And Chemical Properties Analysis

The appearance of quinoxaline at room temperature is typically a colorless to pale-yellow solid . It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C . It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .

Mechanism of Action

The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .

Safety and Hazards

Quinoxaline can cause irritation to the eyes, skin, and respiratory tract upon exposure . Therefore, adequate personal protective equipment, including gloves, eye protection, and appropriate clothing, should always be worn when handling this compound . Furthermore, quinoxaline should always be used in a well-ventilated area or under a fume hood to prevent inhalation . If ingested or in case of accidental exposure, immediate medical attention should be sought .

Future Directions

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

6-ethoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-13-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOBHQYFMZJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477409
Record name Quinoxaline, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxyquinoxaline

CAS RN

89770-34-3
Record name Quinoxaline, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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